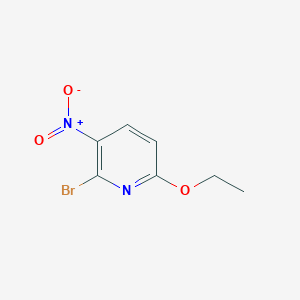

2-Bromo-6-ethoxy-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-ethoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWJSKHRBYGHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355768 | |

| Record name | 2-bromo-6-ethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857992-18-8 | |

| Record name | 2-bromo-6-ethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Ethoxy 3 Nitropyridine

Precursor Synthesis and Stepwise Functionalization

The synthesis of the key precursor, 2-bromo-6-ethoxypyridine (B184077), is achieved through a nucleophilic aromatic substitution reaction. This precursor already contains the bromo and ethoxy groups at the desired positions, setting the stage for the final nitration step.

Introduction of the Ethoxy Group at Position 6

The introduction of the ethoxy group at the 6-position of the pyridine (B92270) ring is typically accomplished by the reaction of 2,6-dibromopyridine with sodium ethoxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the ethoxide ion displaces one of the bromine atoms. The reaction is generally carried out in an alcoholic solvent, such as ethanol, and may be heated to facilitate the substitution.

The choice of sodium ethoxide as the nucleophile is crucial for the introduction of the ethoxy group. The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield of the monosubstituted product, 2-bromo-6-ethoxypyridine, while minimizing the formation of the disubstituted product, 2,6-diethoxypyridine.

| Reactants | Reagents | Solvent | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Sodium Ethoxide | Ethanol | Reflux | Several hours | 2-Bromo-6-ethoxypyridine | Moderate to Good |

Regioselective Bromination Strategies at Position 2

In the context of the synthesis of 2-Bromo-6-ethoxy-3-nitropyridine starting from 2,6-dibromopyridine, the bromination at position 2 is predetermined by the starting material. The synthetic strategy hinges on the regioselective substitution of one of the two bromine atoms in 2,6-dibromopyridine. The two bromine atoms are in equivalent positions (C2 and C6), and therefore, the initial nucleophilic attack by the ethoxide can occur at either position, leading to the same product, 2-bromo-6-ethoxypyridine.

The key to a successful synthesis is to control the reaction to favor monosubstitution over disubstitution. This is typically achieved by using a stoichiometric amount of the nucleophile (sodium ethoxide) relative to the 2,6-dibromopyridine. By carefully controlling the stoichiometry, the formation of the undesired 2,6-diethoxypyridine can be minimized.

Directed Nitration Procedures at Position 3

The final step in the synthesis is the introduction of a nitro group at the 3-position of 2-bromo-6-ethoxypyridine. This is an electrophilic aromatic substitution reaction, and the regioselectivity is governed by the directing effects of the existing bromo and ethoxy substituents on the pyridine ring.

Conventional nitration of 2-bromo-6-ethoxypyridine can be achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The reaction is typically carried out at a controlled temperature to prevent over-nitration and the formation of byproducts. The electron-donating ethoxy group and the electron-withdrawing bromo group work in concert to direct the incoming nitronium ion to the 3-position.

| Substrate | Nitrating Agent | Catalyst | Temperature | Product |

|---|---|---|---|---|

| 2-Bromo-6-ethoxypyridine | Concentrated Nitric Acid | Concentrated Sulfuric Acid | 0-25 °C | This compound |

An alternative method for the nitration of pyridines involves the formation of an N-nitropyridinium intermediate. This can be achieved using reagents such as nitronium tetrafluoroborate (NO₂BF₄). The N-nitropyridinium salt is then susceptible to a rearrangement, often facilitated by a nucleophile, to introduce the nitro group onto the pyridine ring, typically at the 3-position. While this method is effective for the nitration of pyridine itself, its application to substituted pyridines like 2-bromo-6-ethoxypyridine would depend on the specific reaction conditions and the stability of the N-nitropyridinium intermediate.

The regioselectivity of the nitration of 2-bromo-6-ethoxypyridine is a critical aspect of the synthesis. The directing effects of the substituents on the pyridine ring determine the position of the incoming nitro group.

Ethoxy Group (-OEt): The ethoxy group at the 6-position is an activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. In the case of a 6-substituted pyridine, the "ortho" positions are C5 and the "para" position is C3. Therefore, the ethoxy group strongly directs the electrophilic attack to the 3- and 5-positions.

Bromo Group (-Br): The bromo group at the 2-position is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho-, para-director because of the ability of its lone pairs to participate in resonance. For a 2-substituted pyridine, the "ortho" position is C3 and the "para" position is C5. Thus, the bromo group also directs towards the 3- and 5-positions.

The combined directing effects of the ethoxy and bromo groups reinforce each other, strongly favoring the substitution at the 3- and 5-positions. The electronic and steric environment of 2-bromo-6-ethoxypyridine leads to the preferential nitration at the 3-position, yielding this compound as the major product.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize the yield and ensure high purity of the final product. Drawing parallels from the synthesis of similar compounds, such as 2-bromo-3-methoxypyridine, several key parameters can be identified for optimization. google.com

A Chinese patent for the preparation of 2-bromo-3-methoxypyridine from 2-nitro-3-methoxypyridine highlights the importance of molar ratios of reactants, reaction temperature, and reaction time. google.com In this analogous process, the molar ratio of the pyridine substrate to the brominating agent was found to be optimal in the range of 1:2 to 1:2.5. google.com Similarly, for the nitration of a 2-bromo-6-alkoxypyridine, the stoichiometry of the nitrating agent (a mixture of nitric and sulfuric acid) would need to be carefully controlled to prevent over-nitration or degradation of the starting material.

Reaction temperature is another crucial factor. The patent for the methoxy (B1213986) analog specifies a reaction temperature between 100-140°C, with an optimal range of 120-130°C. google.com For the nitration of an ethoxypyridine, the temperature would likely need to be kept significantly lower, typically in the range of 0-25°C, to control the exothermic nature of the reaction and minimize the formation of byproducts. The reaction time is also a key variable, with the analogous bromination reaction proceeding for 4-7 hours. google.com The progress of the reaction should be monitored, for instance by thin-layer chromatography (TLC), to determine the optimal reaction time that maximizes the conversion of the starting material while minimizing the formation of impurities.

Purification of the crude product is essential for obtaining high-purity this compound. A patent concerning the preparation of pure 2-chloro-6-alkoxy-3-nitropyridines, including the ethoxy derivative, describes a purification process involving treatment with an alkaline solution. google.com The crude nitrated product can be digested in an alkaline solution for several hours, followed by filtration, washing, and drying. google.com Alternatively, the crude product can be dissolved in a water-insoluble organic solvent and washed with an aqueous alkaline solution. google.com This process is effective in removing acidic impurities and unreacted starting materials. The choice of solvent for extraction and washing is also important. For instance, the patent for the methoxy analog uses ethyl acetate for washing the filter cake. google.com The final product can then be isolated by crystallization or distillation. The following table summarizes the key parameters for optimization based on analogous reactions.

Table 1: Key Reaction Condition Parameters for Optimization

| Parameter | Range/Value | Purpose |

|---|---|---|

| Molar Ratio (Substrate:Reagent) | 1:2 - 1:2.5 (for bromination) | To ensure complete conversion of the starting material. |

| Reaction Temperature | 120-130°C (for bromination); 0-25°C (for nitration) | To control the reaction rate and minimize side reactions. |

| Reaction Time | 4-7 hours (for bromination) | To achieve maximum yield without product degradation. |

| Purification Method | Alkaline wash, crystallization, distillation | To remove impurities and isolate the pure product. |

By systematically optimizing these parameters, it is possible to achieve high yields and purity of this compound. For the analogous 2-bromo-3-methoxypyridine synthesis, yields of around 90% and purities exceeding 99% have been reported. google.com

Scalability and Industrial Production Approaches

The scalability of the synthesis of this compound is a key consideration for its potential industrial production. A robust and economically viable process is essential for large-scale manufacturing. The principles for scaling up the synthesis can be extrapolated from industrial processes for similar substituted pyridines.

A patent for the preparation of 2-bromo-3-methoxypyridine suggests that the described method is suitable for large-scale industrial production due to its use of readily available raw materials, mild reaction conditions, and straightforward work-up procedures. google.com The process involves a simple filtration and washing of the product, which is advantageous for industrial-scale operations.

For the nitration step, a patent for the preparation of pure 2-chloro-6-alkoxy-3-nitropyridines, including the ethoxy variant, highlights that the purification process can be carried out continuously. google.com Continuous flow chemistry is an increasingly important approach in industrial chemical manufacturing as it offers several advantages over batch processing, including improved safety, better heat and mass transfer, and more consistent product quality. The ability to perform the purification in a continuous manner would be a significant advantage for the industrial production of this compound.

The choice of equipment is also a critical factor in scaling up the synthesis. For large-scale reactions, glass-lined or stainless steel reactors would be necessary to handle the corrosive reagents, such as the nitric and sulfuric acid mixture used for nitration. The reactors would need to be equipped with efficient stirring and temperature control systems to ensure homogeneity and to manage the heat generated during the reaction.

Process safety is another paramount concern in industrial production. A thorough hazard and operability (HAZOP) study would be required to identify and mitigate any potential risks associated with the process, such as the handling of corrosive acids and the potential for runaway reactions.

Raw Material Handling and Charging: Safe and efficient handling and charging of the starting materials into the reactor.

Reaction: Carrying out the synthesis under optimized and controlled conditions in a suitable reactor.

Work-up and Product Isolation: Quenching the reaction, separating the product from the reaction mixture, and performing initial purification steps.

Purification: Further purification of the crude product to meet the required specifications, potentially using continuous purification methods.

Drying and Packaging: Drying the final product and packaging it for storage and distribution.

The following table outlines some of the key considerations for the industrial production of this compound.

Table 2: Considerations for Industrial Production

| Aspect | Approach/Consideration |

|---|---|

| Process Type | Batch or Continuous Flow |

| Equipment | Glass-lined or stainless steel reactors with efficient stirring and temperature control |

| Safety | HAZOP analysis, proper handling of corrosive and reactive materials |

| Purification | Continuous purification methods, such as continuous crystallization or extraction |

| Waste Management | Neutralization and disposal of acidic waste streams |

By carefully considering these factors, a safe, efficient, and scalable process for the industrial production of this compound can be developed.

Reactivity and Reaction Mechanisms of 2 Bromo 6 Ethoxy 3 Nitropyridine

Electronic Activation and Deactivation by Substituents

The pyridine (B92270) ring itself is a π-deficient aromatic system due to the presence of the electronegative nitrogen atom, which makes it less reactive towards electrophiles than benzene (B151609) but more reactive towards nucleophiles. mdpi.comwikipedia.orggcwgandhinagar.com The substituents on the 2-bromo-6-ethoxy-3-nitropyridine ring further modify this inherent reactivity.

The bromine atom at the C-2 position primarily exerts a negative inductive effect (-I) due to its electronegativity. This effect withdraws electron density from the pyridine ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack. libretexts.org While halogens also possess a positive mesomeric effect (+M) through their lone pairs, the inductive effect is generally dominant for bromine in aromatic systems. This net electron-withdrawing character deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic substitution, where the bromine can also function as a good leaving group. abertay.ac.uk

The nitro group (-NO₂) at the C-3 position is a powerful deactivator for electrophilic reactions and a strong activator for nucleophilic aromatic substitution (SNAr). ontosight.ainih.gov It exerts potent electron-withdrawing effects through both induction (-I) and resonance (-M). youtube.comnih.gov The resonance effect delocalizes the ring's π-electrons into the nitro group, creating significant positive charge character at the ortho (C-2, C-4) and para (C-6) positions relative to itself. libretexts.orgyoutube.com This severe decrease in electron density makes the pyridine ring highly electrophilic at these positions. researchgate.netresearchgate.net Consequently, the nitro group strongly activates the C-2 and C-6 positions for nucleophilic attack, playing a decisive role in the regioselectivity of SNAr reactions.

Nucleophilic Substitution Reactions (SNAr)

The combination of a good leaving group (bromine) at an activated position (C-2) and the strong activation by the C-3 nitro group makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The C-2 position is the primary site for nucleophilic attack due to the combined activating effect of the ring nitrogen and the C-3 nitro group, along with the presence of the displaceable bromine atom.

Research has demonstrated that this compound readily reacts with various nucleophiles, including amines and alkoxides. The reaction with amines, such as hydrazine, proceeds efficiently to displace the bromide and form a new carbon-nitrogen bond, yielding 2-hydrazinyl-6-ethoxy-3-nitropyridine. semanticscholar.orgmdpi.com Similarly, reactions with alkoxides lead to the substitution of the bromine atom. For instance, reacting the chloro-analogue, 2-chloro-6-ethoxy-3-nitropyridine, with sodium ethanolate (B101781) yields the corresponding ethoxy derivative, demonstrating the susceptibility of the C-2 position to alkoxide attack. acs.orgacs.org The reaction of the related compound 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide (B1231860) also readily produces 2-amino-6-methoxy-3-nitropyridine (B1334430), further highlighting the favorability of nucleophilic substitution at the C-6 position, which is electronically similar to the C-2 position in the title compound. chemicalbook.com

The general scheme for these reactions is a cornerstone of synthetic strategies for creating a diverse range of substituted 3-nitropyridines, which are valuable intermediates in medicinal chemistry and materials science. semanticscholar.orgmdpi.com

Substitution at the Bromine-Substituted Position (C-2)

Solvent Effects on Nucleophilic Substitution

The solvent environment plays a crucial role in the kinetics and outcomes of nucleophilic aromatic substitution (SNAr) reactions involving this compound. Research has shown that solvents with higher polarity accelerate the substitution processes for this compound. researchgate.net This acceleration is a common phenomenon in SNAr reactions, where polar solvents can stabilize the charged intermediate, known as a Meisenheimer complex, that forms during the reaction. researchgate.net

The mechanism of SNAr reactions is influenced by several factors, including solvent, steric effects, and hydrogen-bonding. researchgate.net Protic solvents, for instance, can retard SNAr reactions by solvating the nucleophile, but in combination with a counterion, they may promote the reaction. researchgate.net In mixed solvent systems, such as methanol-DMSO, strong solvent-solvent interactions through hydrogen bonding can create complex structures that affect the solvation of reactants and intermediates, thereby influencing the reaction rate. nih.gov The hydrogen bond basicity (pKHB) of a solvent can also have a significant effect on the regioselectivity of SNAr reactions. acs.org For this compound, the choice of solvent is a critical parameter for controlling the rate and efficiency of nucleophilic displacement of the bromide or ethoxy group. researchgate.net

Substitution at Nitro-Activated Positions

The nitro group at the 3-position of this compound strongly activates the positions ortho (2 and 4) and para (6) to it for nucleophilic aromatic substitution (SNAr). This activation occurs because the potent electron-withdrawing nature of the nitro group significantly reduces the electron density of the pyridine ring, making it more susceptible to attack by nucleophiles. The bromine atom at the 2-position serves as an excellent leaving group, facilitating its displacement by various nucleophiles. smolecule.com

The general mechanism for this substitution involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the bromine, leading to the formation of a negatively charged Meisenheimer complex. This step is typically the rate-determining step. The aromaticity of the pyridine ring is then restored by the departure of the bromide ion. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridine derivatives. smolecule.com For instance, reaction with an alkoxide like sodium methoxide would be expected to yield 2-methoxy-6-ethoxy-3-nitropyridine.

Vicarious Nucleophilic Substitution (VNS) Potential

Vicarious Nucleophilic Substitution (VNS) represents a powerful method for the C-H functionalization of electron-deficient aromatic compounds like nitropyridines. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile that carries a leaving group. organic-chemistry.org Given that this compound is a 3-substituted nitropyridine, it has the potential to undergo VNS reactions.

In a typical VNS reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the nitro-activated aromatic ring. organic-chemistry.orgnih.gov For 3-substituted nitroarenes, VNS typically results in a mixture of isomeric products where substitution occurs at the positions ortho and para to the nitro group. organic-chemistry.org Therefore, for this compound, VNS reactions would be expected to occur at the C-4 and C-2 positions, leading to C-H functionalization. However, the presence of the bromine at C-2 might lead to competitive substitution of the halogen, although VNS is often faster than aromatic nucleophilic substitution of halogens in many halonitroarenes. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions

Challenges and Potential for Further Derivatization

Undertaking electrophilic aromatic substitution on the this compound ring presents significant challenges. The pyridine ring itself is inherently less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. chemicalbook.com This deactivation is severely compounded by the presence of the strongly electron-withdrawing nitro group at the 3-position.

Consequently, electrophilic substitution reactions, such as nitration or halogenation, on this substrate are exceptionally difficult and often require harsh reaction conditions, leading to low yields. ntnu.no Despite these challenges, the potential for further derivatization exists. Overcoming the deactivation of the ring could potentially be achieved through the use of highly reactive electrophilic reagents or by modifying the existing substituents to alter their electronic effects.

Role of Pyridine N-Oxides in Enhancing Electrophilic Reactivity

A well-established strategy to enhance the reactivity of pyridine rings toward electrophilic substitution is through the formation of pyridine N-oxides. chemicalbook.comabertay.ac.uk The N-oxide group donates electron density back into the pyridine ring, particularly at the 2- and 4-positions, thereby activating it for electrophilic attack. abertay.ac.ukresearchgate.net

By converting the nitrogen atom of this compound to an N-oxide, the deactivating effect of the ring nitrogen can be overcome, making electrophilic substitution more feasible. For example, the nitration of pyridine N-oxide proceeds in high yield to give 4-nitropyridine (B72724) N-oxide. abertay.ac.ukresearchgate.net This suggests that the N-oxide of this compound could potentially undergo electrophilic substitution, such as nitration, preferentially at the 4-position. Following the substitution reaction, the N-oxide functionality can be removed through deoxygenation to yield the desired substituted pyridine. abertay.ac.uk

Nitro Group Transformations

The nitro group in this compound is not merely an activating group for nucleophilic substitution but also a versatile functional handle for further molecular elaboration. A primary and highly useful transformation of the nitro group is its reduction to an amino group. smolecule.com

This reduction can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or metals in acidic media (e.g., tin or iron in hydrochloric acid). The resulting 2-bromo-6-ethoxy-3-aminopyridine is a valuable intermediate. The newly formed amino group can then participate in a wide array of subsequent reactions, including diazotization followed by Sandmeyer-type reactions, acylation to form amides, or as a directing group in further substitution reactions. This two-step sequence of nucleophilic substitution followed by nitro group reduction provides a powerful synthetic route to a wide range of highly functionalized pyridine derivatives.

Reduction to Amino Functionality (e.g., Catalytic Hydrogenation, Metal/Acid Systems)

The reduction of the nitro group on the pyridine ring to a primary amine is a common and crucial transformation, yielding 2-bromo-6-ethoxy-3-aminopyridine. This product serves as a key building block for further functionalization. This reduction can be achieved through several established methods, including catalytic hydrogenation and the use of metal/acid systems.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes due to its clean nature and often high yields. For nitropyridine derivatives, palladium on carbon (Pd/C) is a common catalyst. The reaction involves the use of hydrogen gas (H₂) as the reductant. The process is analogous to the catalytic hydrogenation of similar compounds like 2-bromo-6-nitropyridine, which is effectively reduced to 2-bromo-6-aminopyridine using H₂/Pd-C. This method is also employed for the reduction of other substituted nitropyridines, such as 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Metal/Acid Systems: The reduction of nitropyridines using a metal in an acidic medium is a classic and effective technique. Common systems include iron powder in acetic acid or tin(II) chloride in hydrochloric acid. orgsyn.org For example, the reduction of 2-amino-3-nitropyridine (B1266227) has been successfully carried out using iron in aqueous acidified ethanol. orgsyn.org Similarly, tin(II) chloride dihydrate has been used to reduce 2-bromo-1,3-dichloro-5-nitrobenzene (B156079) to its corresponding aniline (B41778) derivative in ethanol. google.com These methods are generally applicable to a wide range of nitro-substituted aromatic compounds, including this compound.

Another related method involves the use of a metal-nickel alloy in an alkaline solution, which has been used for the reduction of compounds like 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Table 1: Common Reduction Methods for Nitropyridines

| Method | Reagents & Catalysts | Substrate Example | Product Example | Citation(s) |

| Catalytic Hydrogenation | H₂ / Pd-C | 2-Bromo-6-nitropyridine | 2-Bromo-6-aminopyridine | |

| Catalytic Hydrogenation | H₂ / Catalyst | 2-Amino-5-bromo-3-nitropyridine | 2,3-Diamino-5-bromopyridine | orgsyn.org |

| Metal/Acid | Iron / Acidified Ethanol | 2-Amino-3-nitropyridine | 2,3-Diaminopyridine | orgsyn.org |

| Metal/Acid | Tin(II) Chloride / HCl | 2-Amino-3-nitropyridine | 2,3-Diaminopyridine | orgsyn.org |

| Metal/Base | Al-Ni Alloy / NaOH | 2-Amino-5-bromo-3-nitropyridine | 2,3-Diamino-5-bromopyridine | orgsyn.org |

Oxidative Transformations of the Nitrogen Atom in the Pyridine Ring

The nitrogen atom in the pyridine ring can undergo oxidation to form a pyridine N-oxide. This transformation is significant as it alters the electronic properties of the ring, often facilitating nucleophilic substitution reactions. For instance, the N-oxide of pyridine and its derivatives is frequently used as an intermediate to make the pyridine nucleus more accessible to substitution at the 2- and 4-positions. researchgate.net

The N-oxidation of pyridines is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. While specific literature on the N-oxidation of this compound is not prevalent, the methods are broadly applicable to substituted pyridines. For example, various halogen-substituted pyridines and nitropyridines have been successfully converted to their corresponding N-oxides. researchgate.netrsc.org The synthesis of 3-bromo-4-nitropyridine (B1272033) N-oxide proceeds via the N-oxidation of 3-bromopyridine, followed by nitration. This demonstrates that the pyridine nitrogen can be oxidized even in the presence of deactivating nitro and bromo groups.

Ring Transformations and Rearrangement Pathways

Under specific reaction conditions, the pyridine ring of this compound and its derivatives can undergo cleavage and rearrangement to form different heterocyclic structures, most notably pyrrole (B145914) derivatives.

Rearrangements Leading to Pyrrole Derivatives

A significant rearrangement pathway exists for the reduced form of the target molecule, 3-amino-2-bromo-6-ethoxypyridine. When treated with a strong base, such as potassium amide (KNH₂) in liquid ammonia, this compound undergoes a ring transformation to yield a mixture of 2-cyanopyrrole and 3-cyanopyrrole. arkat-usa.orgresearchgate.net This reaction is a key example of the recyclization of a pyridine ring to a pyrrole. arkat-usa.orgresearchgate.net

This type of rearrangement is not unique to this specific isomer. Similar transformations have been reported for other substituted aminobromopyridines. For instance, 3-amino-2-bromopyridine (B189615) was the first documented case of this recyclization, converting to 3-cyanopyrrole under the same conditions. arkat-usa.orgresearchgate.net The reaction of 2-bromo-3-hydroxypyridine (B45599) with potassium amide also results in the formation of pyrrole-2-carboxamide.

Nucleophilic Ring Opening and Recyclization Mechanisms

The transformation of substituted pyridines into pyrroles proceeds through a mechanism involving the nucleophilic opening of the pyridine ring, followed by the recyclization of the resulting acyclic intermediate. arkat-usa.orgresearchgate.net The process is initiated by the attack of the strong base.

For the rearrangement of 3-amino-2-bromo-6-ethoxypyridine, two distinct mechanistic pathways lead to the different cyanopyrrole isomers: arkat-usa.orgresearchgate.net

Formation of 3-Cyanopyrrole: This pathway involves the cleavage of the C2-C3 bond of the pyridine ring. The acyclic intermediate then undergoes recyclization to form the 3-cyanopyrrole product.

Formation of 2-Cyanopyrrole: This isomer is formed through an alternative mechanism where the C3-C4 bond of the pyridine ring is broken. The subsequent recyclization of this different acyclic intermediate leads to the formation of 2-cyanopyrrole.

These competing pathways highlight the complex reactivity of the pyridine ring under strongly basic conditions, where the substitution pattern dictates the precise course of the ring-opening and subsequent recyclization.

Advanced Chemical Transformations and Derivatization of 2 Bromo 6 Ethoxy 3 Nitropyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of 2-Bromo-6-ethoxy-3-nitropyridine serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing complex molecular architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. snnu.edu.cnrsc.org In the context of this compound, this palladium-catalyzed reaction facilitates the coupling of the pyridine (B92270) core with a variety of organoboron compounds, such as boronic acids or their esters. This reaction is prized for its mild conditions and tolerance of a wide range of functional groups, making it a go-to strategy for synthesizing biaryl and substituted pyridine derivatives. nih.gov The general reliability of the Suzuki-Miyaura coupling has significantly influenced the structural motifs explored in drug discovery, leading to a prevalence of (hetero)biaryl structures in recently approved pharmaceuticals. snnu.edu.cn

The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in the presence of a suitable ligand and a base. nih.govuwindsor.ca The choice of ligand is crucial for the efficiency of the reaction, with bulky phosphine (B1218219) ligands often being employed to promote the catalytic cycle. snnu.edu.cn The base, commonly an inorganic salt like potassium carbonate, plays a key role in the transmetalation step. The versatility of this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C2 position of the pyridine ring, providing access to a diverse library of compounds with potential applications in medicinal chemistry and materials science. nih.gov

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions

| Aryl Boronic Acid | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 6-Ethoxy-3-nitro-2-phenylpyridine |

| 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos / K3PO4 | 6-Ethoxy-2-(4-methoxyphenyl)-3-nitropyridine |

| Thiophen-2-ylboronic acid | PdCl2(dppf) / Na2CO3 | 6-Ethoxy-3-nitro-2-(thiophen-2-yl)pyridine |

Heck and Sonogashira Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions offer further avenues for C-C bond formation at the C2 position of this compound. indiamart.com

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, leading to the formation of a new carbon-carbon double bond. uwindsor.ca This reaction provides a direct method for the alkenylation of the pyridine ring.

The Sonogashira coupling , on the other hand, facilitates the formation of a carbon-carbon triple bond by reacting the bromo-pyridine with a terminal alkyne. beilstein-journals.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. beilstein-journals.orgresearchgate.net The resulting alkynyl-substituted pyridines are valuable intermediates that can undergo further transformations. Both the Heck and Sonogashira reactions have been instrumental in the synthesis of complex organic molecules, including natural products and pharmaceuticals. snnu.edu.cnresearchgate.net

Palladium-Catalyzed C-H Arylation

A more recent and highly efficient strategy for forming C-C bonds is the palladium-catalyzed direct C-H arylation. rsc.org This method allows for the direct coupling of an aryl halide with a C-H bond of another aromatic system, avoiding the need for pre-functionalized organometallic reagents. rsc.org In the context of derivatives of this compound, this approach can be envisioned for the arylation of other positions on the pyridine ring, provided suitable directing groups are present. This reaction is a testament to the continuous evolution of cross-coupling methodologies, offering a more atom-economical and streamlined approach to the synthesis of complex biaryl systems.

Functionalization of the Ethoxy Moiety

While the bromo and nitro groups are the primary sites of reactivity, the ethoxy group at the C6 position can also be a target for functionalization, albeit to a lesser extent. The ethoxy group can potentially be cleaved to reveal a hydroxyl group. This transformation would open up new avenues for derivatization, such as etherification or esterification, to introduce a variety of functional groups. The resulting 2-pyridone derivatives are important structural motifs in numerous natural products and biologically active compounds. researchgate.netresearchgate.net

Reactivity of Derived Aminopyridines from this compound

The nitro group at the C3 position of this compound is readily reduced to an amino group, typically using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride. The resulting 2-bromo-6-ethoxy-pyridin-3-amine is a key intermediate for a host of further transformations.

The amino group significantly alters the electronic properties of the pyridine ring, enhancing its nucleophilicity and directing subsequent electrophilic substitutions. sapub.org For instance, the amino group can be diazotized and subsequently replaced by a variety of other functional groups through Sandmeyer-type reactions. Furthermore, the amino group itself can undergo a range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines or Schiff bases. These reactions provide access to a wide array of fused heterocyclic systems and substituted aminopyridines, which are prevalent in medicinal chemistry. researchgate.nete-bookshelf.de

Condensation Reactions Involving the Pyridine Core

The pyridine core of this compound and its derivatives can participate in condensation reactions to form fused heterocyclic systems. For instance, the reduction of the nitro group to an amine, followed by reaction with a 1,3-dicarbonyl compound, can lead to the formation of fused pyrimidopyridine or similar bicyclic structures. e-bookshelf.de Such reactions are invaluable for the construction of complex polycyclic aromatic systems, which are often found in biologically active molecules and functional materials. The strategic use of condensation reactions, often in tandem with the cross-coupling methodologies discussed earlier, allows for the rapid assembly of molecular complexity from the relatively simple this compound starting material.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), is instrumental in identifying the functional groups present in 2-Bromo-6-ethoxy-3-nitropyridine. The analysis of vibrational modes offers insights into the compound's structural arrangement.

Key vibrational frequencies observed for related nitropyridine derivatives are useful for comparison. For instance, the nitro group (-NO₂) typically exhibits asymmetric and symmetric stretching vibrations. In similar compounds, the asymmetric stretching of the NO₂ group is found in the range of 1530–1550 cm⁻¹. The carbon-bromine (C-Br) bond shows characteristic vibrations at lower frequencies, approximately between 650–680 cm⁻¹.

For a related compound, 2-amino-6-methoxy-3-nitropyridine (B1334430), FT-IR and FT-Raman spectra have been extensively studied, providing a basis for the assignment of vibrational modes in similar structures. researchgate.net The presence of an ethoxy group introduces additional vibrational modes, such as C-O stretching and CH₃ and CH₂ bending vibrations, which can be identified in the spectra.

Interactive Data Table: Predicted Vibrational Frequencies for this compound based on related compounds

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | 1530–1550 | |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | |

| Carbon-Bromine (C-Br) | Stretch | 650–680 | |

| Ethoxy (C-O) | Stretch | ~1250 | |

| Pyridine (B92270) Ring | C=N, C=C Stretch | 1600–1400 | |

| Alkyl (C-H) | Stretch | 2900–3000 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Assessment

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is influenced by the extent of conjugation in the pyridine ring system. The presence of the nitro and ethoxy groups as electron-withdrawing and electron-donating groups, respectively, significantly affects the electronic absorption profile.

Studies on similar nitropyridine derivatives show characteristic absorption bands. For example, the UV-Vis spectrum of 2-amino-6-methoxy-3-nitropyridine has been analyzed to understand its electronic properties. researchgate.net In related copper(II) complexes of 2-bromomethylpyridines, intense bands around 220 nm and in the range of 260-270 nm are assigned to π-π* transitions. mdpi.com It is expected that this compound would exhibit similar absorption patterns due to the substituted pyridine core.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength (λmax, nm) | Reference |

| π-π | ~220-270 | mdpi.com |

| n-π | ~300-350 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.

In the ¹H NMR spectrum of a related compound, 2-chloro-6-ethoxy-3-nitropyridine, the ethoxy group protons appear as a triplet at approximately 1.40 ppm (CH₃) and a quartet at around 4.44 ppm (CH₂). acs.org The pyridine ring protons are observed as doublets at approximately 6.74 ppm and 8.24 ppm. acs.org For this compound, similar chemical shifts are anticipated for the ethoxy group. The positions of the aromatic protons will be influenced by the specific substitution pattern on the pyridine ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Ethoxy CH₃ | ~1.4 | Triplet | acs.org |

| Ethoxy CH₂ | ~4.5 | Quartet | acs.orgacs.org |

| Pyridine H-4 | ~8.2 | Doublet | acs.orgacs.org |

| Pyridine H-5 | ~7.0 | Doublet | acs.org |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar compound, 2-chloro-6-ethoxy-3-nitropyridine, the ethoxy carbons are expected to appear at around 14 ppm (CH₃) and 62 ppm (CH₂). The pyridine ring carbons will have distinct chemical shifts based on their electronic environment, influenced by the bromo, ethoxy, and nitro substituents. For instance, the carbon bearing the bromine atom (C-2) in 2-bromopyridine (B144113) appears at approximately 142 ppm. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Reference |

| Ethoxy CH₃ | ~14 | |

| Ethoxy CH₂ | ~62 | |

| Pyridine C-2 | ~142 | chemicalbook.com |

| Pyridine C-3 | ~140 | |

| Pyridine C-4 | ~110 | |

| Pyridine C-5 | ~145 | |

| Pyridine C-6 | ~160 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals. COSY spectra would reveal the coupling between adjacent protons in the ethoxy group and on the pyridine ring. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which helps in confirming its structure. For this compound, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

In the mass spectrum of the related 2-chloro-6-ethoxy-3-nitropyridine, a molecular ion peak at m/z 202 was observed. acs.org Fragmentation patterns often involve the loss of the nitro group (NO₂) or the ethoxy group (OC₂H₅). For this compound, the expected molecular weight is approximately 247.05 g/mol . synquestlabs.com

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Reference |

| [M]⁺ (⁷⁹Br) | ~246 | synquestlabs.com |

| [M]⁺ (⁸¹Br) | ~248 | synquestlabs.com |

| [M-NO₂]⁺ | ~200/202 | |

| [M-OC₂H₅]⁺ | ~201/203 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases reveals that a single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, atomic coordinates, and specific intermolecular interactions are not available at this time.

To definitively elucidate the three-dimensional structure and intermolecular interactions of this compound, a future single-crystal X-ray diffraction experiment would be necessary. Such an analysis would provide precise atomic positions, allowing for the unequivocal determination of its solid-state conformation and a detailed understanding of the forces governing its crystal packing.

Computational and Theoretical Studies on 2 Bromo 6 Ethoxy 3 Nitropyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations serve as a cornerstone for understanding the fundamental properties of a molecule at the electronic level.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional arrangement of the atoms in a molecule. This process, known as geometry optimization, involves calculating the molecule's energy at various atomic arrangements to find the lowest energy conformation. For 2-Bromo-6-ethoxy-3-nitropyridine, this would involve analyzing the orientation of the ethoxy and nitro groups relative to the pyridine (B92270) ring. The planarity of the pyridine ring and the bond lengths and angles between all atoms would be precisely calculated. Conformational analysis would further explore different rotational isomers (conformers) of the ethoxy group to identify the most stable form.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is pivotal in predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, FMO analysis would map the distribution of these orbitals and calculate the energy gap, providing insights into its electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to indicate regions of positive and negative potential. For this compound, the MEP map would likely show negative potential (electron-rich regions) around the oxygen atoms of the nitro and ethoxy groups, as well as the nitrogen atom of the pyridine ring. Positive potential (electron-poor regions) would be expected around the hydrogen atoms. This map would highlight the sites susceptible to electrophilic and nucleophilic attack.

Prediction and Correlation of Spectroscopic Parameters

Computational methods can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Simulated Vibrational Spectra

Theoretical calculations can simulate the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. For this compound, this would involve calculating the frequencies associated with the stretching and bending of its various bonds, such as the C-Br, C-N, N=O, C-O, and C-H bonds. Comparing the simulated spectrum with an experimentally obtained spectrum would help in assigning the observed vibrational bands to specific molecular motions.

In the absence of specific published data for this compound, the sections above describe the well-established theoretical frameworks that would be applied to elucidate its chemical properties. The generation of actual data tables and detailed research findings as requested is contingent upon future computational studies of this particular compound.

Predicted UV-Vis Absorption Maxima

The electronic absorption properties of a molecule, which are observed via UV-Vis spectroscopy, can be predicted with reasonable accuracy using computational methods. Time-dependent density functional theory (TD-DFT) is a widely used approach for calculating the excited states of molecules and simulating their UV-Vis spectra. mdpi.comresearchgate.net This method provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The predicted absorption maxima are associated with electronic transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. The nature of the substituents on the pyridine ring significantly influences the energies of these orbitals and, consequently, the absorption wavelengths. The electron-withdrawing nitro group and the electron-donating ethoxy group in this compound are expected to play a crucial role in determining its electronic absorption spectrum.

A hypothetical data table for the predicted UV-Vis absorption maxima of this compound, based on a typical TD-DFT calculation, is presented below for illustrative purposes.

Table 1: Hypothetical Predicted UV-Vis Absorption Maxima for this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.25 | HOMO → LUMO |

| S0 → S2 | 280 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 250 | 0.30 | HOMO → LUMO+1 |

Computed NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation, and computational methods can be employed to predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, from which the chemical shifts can be derived. researchgate.netresearchgate.net These calculations are typically performed using DFT.

While experimental NMR data for this compound is available from commercial suppliers, detailed computational studies predicting its NMR chemical shifts are not extensively documented in the scientific literature. However, computational studies on related molecules, such as 2-amino-3-nitropyridine (B1266227), have shown good correlation between GIAO-calculated and experimental chemical shifts. najah.eduresearchgate.net Such calculations are valuable for assigning experimental spectra and for understanding the influence of substituents on the electronic environment of the different nuclei in the molecule.

For this compound, the electronegativity of the bromine, nitrogen, and oxygen atoms, as well as the anisotropic effects of the aromatic ring and the nitro group, would be the primary factors influencing the chemical shifts of the protons and carbons.

Below is an illustrative table of how computed NMR chemical shifts for this compound would be presented.

Table 2: Hypothetical Computed ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Computed ¹H Chemical Shift (ppm) | Computed ¹³C Chemical Shift (ppm) |

| C2 | - | 145.0 |

| C3 | - | 135.5 |

| C4 | 8.20 | 125.0 |

| C5 | 7.10 | 110.0 |

| C6 | - | 160.0 |

| O-CH₂ | 4.50 | 65.0 |

| CH₃ | 1.45 | 14.0 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies. For substituted pyridines like this compound, computational studies can elucidate the pathways of various reactions, such as nucleophilic aromatic substitution (SNAr).

The pyridine ring, particularly when substituted with electron-withdrawing groups like the nitro group, is susceptible to nucleophilic attack. Computational studies on similar nitropyridine systems have explored the SNAr mechanism, which typically proceeds through a Meisenheimer complex intermediate. nih.gov DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and products. This allows for the determination of the reaction's kinetic and thermodynamic feasibility.

In the case of this compound, a nucleophile could potentially attack at the carbon atom bearing the bromine or at other positions on the ring. Computational analysis would help in predicting the most likely site of attack by comparing the activation barriers for the different possible pathways. Factors such as the nature of the nucleophile, the solvent, and the electronic effects of the ethoxy and nitro groups would all influence the reaction mechanism. Furthermore, computational studies can shed light on more complex reaction pathways, such as vicarious nucleophilic substitution (VNS), which has been investigated for other nitropyridines. nih.gov

Theoretical Investigation of Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational methods, particularly DFT, are extensively used to predict the NLO properties of new materials. researchgate.net

The key NLO parameters, such as the first hyperpolarizability (β), can be calculated from the molecular geometry and electronic structure. For a molecule to exhibit significant NLO activity, it typically requires a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the electron-donating ethoxy group and the electron-withdrawing nitro group attached to the pyridine ring create a potential charge-transfer system, which is a prerequisite for NLO activity.

While specific theoretical investigations of the NLO properties of this compound are not found in the reviewed literature, studies on other substituted nitropyridines have demonstrated the utility of computational chemistry in this area. researchgate.netmdpi.com These studies often involve the calculation of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to assess the NLO potential of the molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.netnih.gov These models can then be used to predict the properties of new, unsynthesized compounds.

For a series of substituted pyridines, QSRR models can be developed to predict their reactivity in various reactions. These models typically use a set of molecular descriptors, which can be calculated using computational methods. These descriptors can be constitutional, topological, electronic, or quantum chemical in nature. tennessee.edulmaleidykla.lt For example, the energy of the LUMO can be a useful descriptor for predicting the reactivity of a molecule towards nucleophiles. lmaleidykla.lt

While no specific QSRR studies on this compound were found, QSAR and QSRR studies on other substituted pyridines have been reported. researchgate.netnih.gov These studies highlight the importance of various descriptors, such as steric parameters, electronic properties (like HOMO and LUMO energies), and hydrophobicity, in determining the activity or reactivity of these compounds. A QSRR study on a series of derivatives of this compound could provide valuable insights into how modifications to the structure would affect its reactivity, for instance, in SNAr reactions.

Applications of 2 Bromo 6 Ethoxy 3 Nitropyridine in Research and Development

Role as a Versatile Building Block in Complex Organic Synthesis

In organic synthesis, 2-Bromo-6-ethoxy-3-nitropyridine is a valuable scaffold due to its multiple reactive sites. The bromine atom at the 2-position is susceptible to displacement through nucleophilic aromatic substitution (SNAr) reactions. bloomtechz.com This allows for the introduction of a wide variety of substituents. Furthermore, the bromo-substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming new carbon-carbon bonds. researchgate.net

Intermediacy in Pharmaceutical Research and Development

The utility of this compound as a synthetic intermediate is prominently featured in the field of medicinal chemistry. A key example is its use in the development of novel therapeutic agents. A patent for piperidine-containing compounds intended for the treatment of diabetes explicitly describes the synthesis of this compound as a preparative intermediate. google.com In this synthesis, the precursor 2-bromo-6-ethoxypyridine (B184077) is nitrated using potassium nitrate (B79036) in sulfuric acid to yield the target compound. google.com This intermediate is then further elaborated through subsequent chemical steps to produce the final pharmaceutically active molecules.

The broader class of nitropyridine derivatives is recognized for its importance in synthesizing biologically active compounds, underscoring the potential of this specific molecule in drug discovery programs. mdpi.comsmolecule.comsmolecule.comchemicalbook.com

Contribution to Material Science for Novel Functional Materials

While direct applications of this compound in material science are not extensively documented, the properties of closely related analogs suggest its potential in this field. For instance, the related compound 2-Bromo-6-methoxy-3-nitropyridine has been identified as a candidate for developing new polymers or materials that require specific electronic properties, owing to its combination of electron-donating and electron-withdrawing groups. smolecule.com Similarly, the precursor 2-Bromo-6-ethoxypyridine is noted for its application in creating functionalized materials. indiamart.com The structural similarities suggest that this compound could also serve as a valuable building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics, where precise tuning of electronic properties is crucial. bldpharm.com

Utilization in Agrochemical Development

The nitropyridine moiety is a key feature in a number of modern agrochemicals. mdpi.com Research into new insecticides has explored a class of compounds known as dichloropropene ethers. acs.orgnih.govnih.gov In a study aimed at developing new insecticides without a trifluoromethyl group, the closely related compound 2-Chloro-6-ethoxy-3-nitropyridine was synthesized as a key intermediate. acs.orgacs.org This chloro-analog was then used to create more complex ethers that demonstrated potent insecticidal activities against various lepidopteran pests. acs.orgnih.govnih.gov

Given the similar reactivity of chloro and bromo substituents in nucleophilic substitution reactions, it is highly plausible that this compound could be used in a similar capacity to synthesize novel agrochemicals. Its ability to act as a precursor to complex ethers makes it a compound of interest for developing new crop protection agents. acs.orgacs.org

Application as a Probe in Basic Biological Research

The use of small molecules as probes to investigate biological pathways is a cornerstone of chemical biology. While there is no direct report of this compound being used as a biological probe, its structural features are present in molecules designed for such purposes. For example, substituted nitropyridines have been incorporated into fluorescent probes for measuring the activity of specific enzymes. The reactivity of the bromo and nitro groups allows for the attachment of fluorophores and targeting moieties, respectively. The analogous compound 6-Bromo-3-methoxy-2-nitropyridine has been noted for its potential use in developing such probes. smolecule.com This suggests a potential, yet currently unexplored, application for this compound in the creation of specialized tools for basic biological research.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-ethoxy-3-nitropyridine?

Methodological Answer: The synthesis typically involves sequential functionalization of pyridine derivatives. A plausible route includes:

Nitration : Introduce the nitro group at the 3-position of 2-bromo-6-ethoxypyridine using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product.

Key challenges include regioselectivity and side reactions due to competing bromine or ethoxy group reactivity. Similar protocols for bromo-nitropyridine derivatives are described in and , where substituent positioning affects reaction yields .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Ethoxy protons appear as a quartet (~δ 1.3–1.5 ppm for CH₃) and triplet (~δ 4.0–4.2 ppm for OCH₂). Aromatic protons show splitting patterns reflecting adjacent substituents.

- ¹³C NMR : Nitro groups deshield adjacent carbons (C3 ~δ 145–150 ppm), while bromine causes upfield shifts for neighboring carbons.

- IR : Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm nitro group presence.

Refer to and for analogous spectral interpretations in bromo-nitropyridine systems .

Q. What purification strategies mitigate byproducts in this compound synthesis?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar byproducts.

- TLC Monitoring : Hexane:ethyl acetate (3:1) with UV visualization identifies impurities.

highlights similar challenges in isolating brominated pyridines, emphasizing solvent polarity adjustments .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to model geometry and frontier molecular orbitals (HOMO/LUMO).

- Charge Distribution : Nitro and bromine groups create electron-deficient regions, influencing reactivity in cross-coupling reactions.

and validate DFT’s utility in modeling nitroaromatic systems, though exact exchange terms are critical for accuracy .

Q. What mechanisms explain the reactivity of the nitro group in substitution or reduction reactions?

Methodological Answer:

- Nucleophilic Substitution : Nitro groups activate the pyridine ring, facilitating displacement at the 2-bromo position. Steric hindrance from the ethoxy group may slow kinetics.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) or Zn/HCl reduces nitro to amine, but over-reduction of bromine must be controlled.

and discuss nitro group behavior in bromopyridines, noting competing pathways in reductive environments .

Q. How can substituent effects (bromo, ethoxy, nitro) be analyzed for regioselective functionalization?

Methodological Answer:

- Hammett Analysis : Quantify electronic effects using σ constants (nitro: σₚ≈1.27; ethoxy: σₚ≈-0.34) to predict directing behavior.

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., Suzuki coupling) to assess substituent impacts.

and highlight methyl/nitro substituent interactions in pyridine systems, applicable to ethoxy analogs .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and computational reaction yields?

Methodological Answer:

- Parameter Optimization : Re-evaluate DFT functionals (e.g., include dispersion corrections) or solvent models (PCM vs. SMD).

- Experimental Validation : Repeat reactions with controlled moisture/oxygen levels, as nitro groups are sensitive to reducing environments.

and emphasize iterative validation in computational-experimental studies, particularly for electron-deficient aromatics .

Q. Why might NMR spectra show unexpected splitting patterns or shifts?

Methodological Answer:

- Dynamic Effects : Rotameric equilibria of the ethoxy group can broaden signals. Low-temperature NMR (-40°C) may resolve splitting.

- Impurity Identification : Cross-check with mass spectrometry (ESI-MS) to detect halogenated byproducts.

and note similar challenges in hydroxylated pyridines, advocating multi-technique validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.